(R)-tert-Butyl 3-(4-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate (R)-tert-Butyl 3-(4-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1286207-81-5
VCID: VC4171276
InChI: InChI=1S/C15H21FN2O3/c1-15(2,3)21-14(19)18-7-6-11(9-18)20-13-5-4-10(17)8-12(13)16/h4-5,8,11H,6-7,9,17H2,1-3H3/t11-/m1/s1
SMILES: CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=C(C=C2)N)F
Molecular Formula: C15H21FN2O3
Molecular Weight: 296.342

(R)-tert-Butyl 3-(4-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate

CAS No.: 1286207-81-5

Cat. No.: VC4171276

Molecular Formula: C15H21FN2O3

Molecular Weight: 296.342

* For research use only. Not for human or veterinary use.

(R)-tert-Butyl 3-(4-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate - 1286207-81-5

Specification

CAS No. 1286207-81-5
Molecular Formula C15H21FN2O3
Molecular Weight 296.342
IUPAC Name tert-butyl (3R)-3-(4-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C15H21FN2O3/c1-15(2,3)21-14(19)18-7-6-11(9-18)20-13-5-4-10(17)8-12(13)16/h4-5,8,11H,6-7,9,17H2,1-3H3/t11-/m1/s1
Standard InChI Key PTVWLZVYWAVOET-LLVKDONJSA-N
SMILES CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=C(C=C2)N)F

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s structure (C₁₅H₂₁FN₂O₃) comprises a pyrrolidine ring substituted at the 3-position with a 4-amino-2-fluorophenoxy group and a tert-butoxycarbonyl (Boc) protecting group at the 1-position . The (R)-configuration at the pyrrolidine’s chiral center is critical for its biological activity . Key structural attributes include:

  • Molecular Weight: 296.34 g/mol .

  • Stereochemistry: The (R)-enantiomer ensures optimal binding to target proteins, as evidenced by its role in BTK inhibition .

  • Functional Groups: The Boc group enhances solubility and stability, while the fluorophenoxy moiety contributes to electron-deficient aromatic interactions .

Physicochemical Characteristics

  • Solubility: Moderate in polar organic solvents (e.g., DMSO, methanol) due to the Boc group .

  • Stability: Stable under inert conditions but susceptible to acid-mediated deprotection of the Boc group .

  • Spectroscopic Data:

    • ¹H NMR (CDCl₃): Peaks at δ 1.45 (s, 9H, Boc), 3.40–3.80 (m, pyrrolidine protons), 6.60–6.90 (m, aromatic protons) .

    • MS (ESI+): m/z 297.2 [M+H]⁺ .

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via a multi-step sequence:

  • Pyrrolidine Functionalization: (R)-pyrrolidine is reacted with 4-amino-2-fluorophenol under Mitsunobu conditions to introduce the phenoxy group .

  • Boc Protection: The amine group is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base .

  • Purification: Chromatographic techniques (e.g., silica gel, HPLC) yield >95% purity .

Key Intermediates

  • tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate: A common precursor for introducing stereochemistry .

  • 4-Amino-2-fluorophenol: Provides the aromatic moiety for target engagement .

Applications in Pharmaceutical Research

BTK Inhibition

The compound reversibly inhibits BTK by forming a labile covalent bond with Cys481, a residue critical for kinase activity . Unlike irreversible inhibitors, this reversible interaction reduces off-target effects, offering therapeutic advantages in autoimmune diseases .

Structure-Activity Relationship (SAR)

  • Fluorine Substitution: The 2-fluoro group on the phenyl ring enhances binding affinity by inducing electron withdrawal .

  • Pyrrolidine Chirality: The (R)-configuration optimizes spatial alignment with BTK’s active site .

  • Boc Group: Improves pharmacokinetic properties without steric hindrance .

Biological Activity and Mechanism

Cellular Effects

In HEK cells expressing TLR7/9, the compound suppresses NF-κB activation, reducing pro-inflammatory cytokine production (e.g., TNF-α) . In murine models of pristane-induced lupus, oral administration (33–300 mg/kg) significantly lowers autoantibody titers .

Pharmacokinetics

  • Half-Life: ~6 hours in rodents, supporting once-daily dosing .

  • Bioavailability: 58% in preclinical models, attributed to the Boc group’s metabolic stability .

Analytical Characterization

Chromatographic Methods

  • HPLC: Purity >95% (C18 column, acetonitrile/water gradient) .

  • Chiral Analysis: Confirmation of enantiomeric excess (>99%) via chiral HPLC .

Spectroscopic Techniques

  • IR Spectroscopy: Stretching vibrations at 1680 cm⁻¹ (C=O, Boc) and 1240 cm⁻¹ (C-F) .

  • X-ray Crystallography: Resolves the (R)-configuration and intermolecular hydrogen bonding .

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